molecular formula C10H13BrClN B2834077 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl CAS No. 2007908-53-2

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl

Cat. No. B2834077
CAS RN: 2007908-53-2
M. Wt: 262.58
InChI Key: DQJQCLGZELZSSF-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl is a chemical compound with the molecular formula C10H13BrClN . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H . This indicates the presence of a bromine atom at the 7th position in the azepine ring.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 262.58 . The predicted boiling point is 306.5±42.0 °C, and the predicted density is 1.360±0.06 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Affinity at D1 Dopamine Receptor

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives demonstrate high affinity at the D1 dopamine receptor. A study explored the synthesis of various compounds within this group, revealing similar affinities to their chloro counterparts. One derivative, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, was identified as a promising candidate for in vivo studies (Neumeyer et al., 1991).

Modular Synthesis Techniques

A method for the synthesis of Tetrahydrobenzo[b]azepines (THBAs), which include 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine, has been developed using palladium/norbornene cooperative catalysis. This technique is significant for the modular preparation of functionalized THBAs, challenging due to the complexity of the seven-membered heterocycle. The method involves ortho amination followed by 7-exo-trig Heck cyclization (Liu, Wang, & Dong, 2021).

Potential Antineoplastic Activity

There has been research on derivatives of benzo[b]azepine, like 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine, for potential antineoplastic (anti-cancer) activity. A study synthesized thieno[2,3-b]azepin-4-ones as possible antineoplastic agents, although preliminary results did not indicate significant activity (Koebel, Needham, & Blanton, 1975).

Axial Stereocontrol in Synthesis

Research on axial stereocontrol in the synthesis of dibenz[c,e]azepines, which are structurally related to benzo[c]azepines, highlights the importance of substituent effects in the design of these compounds. The study provides insights into how these effects can be exploited for creating compounds with specific stereochemical properties (Balgobin et al., 2017).

Synthesis for CCR5 Antagonists

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives have been utilized in the synthesis of orally active CCR5 antagonists, indicating their potential in drug development. A practical synthesis method has been developed, showcasing the compound's relevance in pharmaceutical research (Ikemoto et al., 2005).

Safety and Hazards

The safety information for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored at 4°C and protected from light .

properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-4-3-9-7-12-5-1-2-8(9)6-10;/h3-4,6,12H,1-2,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJQCLGZELZSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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